2-(4,6-dimethylpyrimidin-2-yl)-5-methyl-4-[4-(propan-2-yl)benzyl]-2,4-dihydro-3H-pyrazol-3-one
Description
The compound 2-(4,6-dimethylpyrimidin-2-yl)-5-methyl-4-[4-(propan-2-yl)benzyl]-2,4-dihydro-3H-pyrazol-3-one (hereafter referred to as Compound A) is a pyrazol-3-one derivative characterized by:
- A pyrazol-3-one core (2,4-dihydro-3H-pyrazol-3-one) with a methyl group at position 3.
- A 4,6-dimethylpyrimidin-2-yl substituent at position 2, contributing to electron-deficient aromatic interactions.
- A 4-(propan-2-yl)benzyl group at position 4, enhancing lipophilicity and steric bulk.
For example, pyrazol-3-ones are commonly synthesized via cyclocondensation of hydrazines with β-keto esters or via hydrazone formation followed by cyclization .
Properties
IUPAC Name |
2-(4,6-dimethylpyrimidin-2-yl)-5-methyl-4-[(4-propan-2-ylphenyl)methyl]-4H-pyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O/c1-12(2)17-8-6-16(7-9-17)11-18-15(5)23-24(19(18)25)20-21-13(3)10-14(4)22-20/h6-10,12,18H,11H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMSXFYRNHDFMQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2C(=O)C(C(=N2)C)CC3=CC=C(C=C3)C(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,6-dimethylpyrimidin-2-yl)-5-methyl-4-[4-(propan-2-yl)benzyl]-2,4-dihydro-3H-pyrazol-3-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4,6-dimethylpyrimidine-2-carbaldehyde with 4-(propan-2-yl)benzylamine to form an intermediate Schiff base. This intermediate is then cyclized with hydrazine hydrate under reflux conditions to yield the desired pyrazolone compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated reactors and stringent quality control measures. The use of catalysts and controlled reaction environments can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4,6-dimethylpyrimidin-2-yl)-5-methyl-4-[4-(propan-2-yl)benzyl]-2,4-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the pyrimidine or pyrazolone rings are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced pyrazolone derivatives.
Substitution: Formation of substituted pyrazolone compounds with various functional groups.
Scientific Research Applications
2-(4,6-dimethylpyrimidin-2-yl)-5-methyl-4-[4-(propan-2-yl)benzyl]-2,4-dihydro-3H-pyrazol-3-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4,6-dimethylpyrimidin-2-yl)-5-methyl-4-[4-(propan-2-yl)benzyl]-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit the activity of certain kinases or proteases, leading to altered cellular signaling and physiological responses .
Comparison with Similar Compounds
Comparison with Similar Pyrazol-3-one Derivatives
Structural and Physicochemical Comparison
Key Observations:
Substituent Diversity: Compound A’s 4,6-dimethylpyrimidin-2-yl group distinguishes it from analogues with phenyl (), polyfluoroalkyl (), or acetyl () substituents.
Thermal Stability :
- Melting points for analogues range from 132–198°C (), with nitro-substituted derivatives (e.g., ) exhibiting higher thermal stability (170°C). Compound A’s melting point is unreported but likely falls within this range.
Antimicrobial Activity:
- Bipyrazolyl Derivatives: Compounds like 5-hydroxy-3-methyl-1-(4,6-dimethylpyrimidin-2-yl)pyrazol-4-yl-1,3-butanedione (from ) exhibit broad-spectrum activity against Staphylococcus aureus (MIC 8–16 µg/mL) and Escherichia coli (MIC 16–32 µg/mL).
- Hydrazone Derivatives : (4Z)-5-methyl-4-[2-(4-methylphenyl)hydrazinylidene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one () shows moderate antifungal activity against Candida albicans (MIC 64 µg/mL), likely due to hydrazone-mediated membrane disruption.
Pharmacological Potential:
Computational and Spectroscopic Insights
- Noncovalent Interactions: The pyrimidine ring in Compound A may engage in π-π stacking and hydrogen bonding, as observed in bipyrazolyl derivatives (). Polyfluoroalkyl analogues () rely on hydrophobic interactions, while Schiff base derivatives () utilize metal coordination (e.g., Zn²⁺) for stability.
- Spectroscopic Trends : IR spectra for pyrazol-3-ones typically show C=O stretches at 1680–1700 cm⁻¹ (). NMR data for Compound A would likely display pyrimidine proton signals at δ 8.2–8.5 ppm and isopropylbenzyl methyl groups at δ 1.2–1.4 ppm.
Biological Activity
The compound 2-(4,6-dimethylpyrimidin-2-yl)-5-methyl-4-[4-(propan-2-yl)benzyl]-2,4-dihydro-3H-pyrazol-3-one is a heterocyclic organic molecule with significant potential for various biological applications. Its complex structure, which includes both pyrimidine and pyrazolone moieties, suggests a range of biological activities that have been the subject of recent research.
- Molecular Formula : C₁₉H₂₄N₄O
- Molecular Weight : Approximately 324.42 g/mol
- Melting Point : Approximately 248.9 °C
Biological Activities
Research indicates that compounds with similar structures often exhibit diverse biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially effective against various bacterial strains.
- Anticancer Properties : The presence of the pyrazolone ring is associated with anticancer activity in several compounds. Investigations into the compound's effects on cancer cell lines have shown promising results, indicating a potential for inducing apoptosis in malignant cells.
- Enzyme Inhibition : The compound may interact with specific enzymes or receptors involved in disease pathways. Molecular docking studies are ongoing to elucidate these interactions more clearly.
Anticancer Activity
A study focusing on structurally related compounds demonstrated that derivatives of pyrazolone exhibited significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to the target compound showed IC₅₀ values lower than established chemotherapeutics like doxorubicin in certain leukemia and breast cancer models .
Antimicrobial Studies
In antimicrobial assessments, compounds with similar structural features have shown effectiveness against pathogens such as Staphylococcus aureus and Bacillus subtilis. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be largely attributed to its structural components:
| Structural Feature | Activity Implication |
|---|---|
| Pyrimidine Ring | Potential for enzyme interaction |
| Pyrazolone Moiety | Associated with anticancer and antimicrobial activity |
| Alkyl Substituents | Influence on solubility and bioavailability |
Future Directions
Further research is warranted to explore the full spectrum of biological activities associated with 2-(4,6-dimethylpyrimidin-2-yl)-5-methyl-4-[4-(propan-2-yl)benzyl]-2,4-dihydro-3H-pyrazol-3-one . Key areas for future studies include:
- In Vitro and In Vivo Studies : To confirm the efficacy and safety profiles.
- Mechanistic Studies : To understand how this compound interacts at the molecular level with specific targets.
- Clinical Trials : To evaluate therapeutic potential in human subjects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
